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Compound of Interest

Compound Name: Tyk2-IN-12

Cat. No.: B8258286

A detailed examination of the pharmacokinetic properties of deucravacitinib, brepocitinib, and
ropesacitinib reveals distinct absorption, distribution, metabolism, and excretion characteristics
that are crucial for their clinical application in treating immune-mediated inflammatory diseases.
This guide synthesizes available clinical trial data to provide a comparative overview for
researchers and drug development professionals.

Tyrosine kinase 2 (TYKZ2) inhibitors are a promising class of oral small molecules that
selectively target the TYK2 enzyme, a key component of the Janus kinase (JAK) family. By
modulating the signaling of key cytokines such as IL-12, IL-23, and Type | interferons, these
inhibitors play a crucial role in mitigating the inflammatory processes underlying various
autoimmune disorders. This comparison guide focuses on the pharmacokinetic (PK) profiles of
three prominent TYK2 inhibitors: deucravacitinib, brepocitinib, and ropesacitinib.

TYK2 Signaling Pathway

The TYK2 signaling pathway is integral to the inflammatory cascade. Upon cytokine binding to
their receptors, TYK2 and another JAK family member are activated, leading to the
phosphorylation and activation of Signal Transducers and Activators of Transcription (STATS).
These activated STATs then translocate to the nucleus to regulate the transcription of pro-
inflammatory genes. TYK2 inhibitors disrupt this cascade, thereby reducing the inflammatory
response.
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Caption: TYK2 Signaling Pathway and the Mechanism of Action of TYK2 Inhibitors.
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Pharmacokinetic Profiles: A Comparative Summary

The following table summarizes the key pharmacokinetic parameters of deucravacitinib,

brepocitinib, and ropesacitinib based on data from clinical trials in healthy volunteers.

Parameter

Deucravacitinib
(BMS-986165)

Brepocitinib (PF-
06700841)

Ropesacitinib (PF-
06826647)

Tmax (median, hours)

1.5 - 2.3[1]

~1.0[2]

~2.0[3][4]

Cmax (ng/mL)

6 mg: 23.312 mg:
47.9[5]

Data not explicitly
available in a

comparable format.

Data indicates a less
than dose-proportional

increase.[6]

AUC (ng-h/mL)

6 mg (AUCO-t): 21112
mg (AUCO-t): 455[5]

Data not explicitly
available in a

comparable format.

Data indicates a less
than dose-proportional

increase.[6]

Half-life (t¥2, hours)

7.9 - 15.0 (single
dose)[7][8]

3.8-7.5[2]

Data not explicitly

available.

Accumulation

(Multiple Dosing)

1.3- to 1.9-fold[7][8][€]

Data not explicitly

available.

< 1.5-fold[3][10]

Effect of Food

High-fat meal reduced
Cmax by ~24% and
AUC by ~11%.[2]

High-fat meals
reduced the rate and
extent of absorption.
[11]

Administered in a fed
state in the multiple
ascending dose part

of the phase 1 trial.

[10]
NCT02310750,
NCT03236493,
o _ NCT02534636[7][12], NCT03210961[3][6]
Key Clinical Trial(s) NCT03656952,
NCT03956953[1][9] [10]
NCT02969018,
NCT02974868[11][13]

Detailed Experimental Protocols

A comprehensive understanding of the pharmacokinetic data requires insight into the

methodologies of the clinical trials from which they were derived.
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Deucravacitinib (NCT03956953)

This Phase |, double-blind, single- and multiple-dose study randomized healthy Chinese
subjects to receive either deucravacitinib or a placebo.[1][9]

o Study Design: Participants were randomized in a 4:1 ratio to receive a single dose of
deucravacitinib (6 mg or 12 mg) or placebo on day 1. Subsequently, from days 5 to 19, they
received once-daily doses of their assigned treatment.[1]

o Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at
multiple time points: on days 1-5 (predose and up to 96 hours postdose), day 5 (0-24 hours
postdose), days 9 and 12 (predose), and day 19 (0-24 hours postdose). Urine was also
collected for 96 hours post-dose on day 1.[1]

» Analytical Method: Concentrations of deucravacitinib and its metabolites in plasma and urine
were determined using a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method.[1]

o Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, Tmax, and
t¥2, were calculated using noncompartmental analysis.[1]

Brepocitinib (Population Pharmacokinetic Analysis)

The pharmacokinetic profile of brepocitinib was characterized through a population PK analysis
that pooled data from five clinical trials (NCT02310750, NCT03236493, NCT03656952,
NCT02969018, NCT02974868) involving both healthy volunteers and patients with various
autoimmune diseases.[11][13]

o Study Design: The analysis included data from Phase 1 single and multiple ascending dose
studies in healthy volunteers, as well as Phase 2 studies in patients with psoriasis and
alopecia areata. Dosing regimens varied across the studies.[13]

» Pharmacokinetic Sampling: Plasma samples were collected at various time points
throughout the different studies to capture the concentration-time profile of brepocitinib.[11]

» Analytical Method: Plasma concentrations of brepocitinib were measured using a validated
analytical method.[13]
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o Pharmacokinetic Analysis: A population pharmacokinetic model was developed using
NONMEM software. A one-compartment model with first-order absorption was found to best
describe the data. The analysis also investigated the influence of various covariates such as
food, ethnicity, and patient population on the pharmacokinetic parameters.[11]

Ropesacitinib (PF-06826647) (NCT03210961)

This was a Phase |, randomized, double-blind, placebo-controlled, dose-escalation study in
healthy participants.[3][6][10]

o Study Design: The study consisted of two parts: a single ascending dose (SAD) period and a
multiple ascending dose (MAD) period. In the SAD portion, participants received a single oral
dose of ropesacitinib (ranging from 3 mg to 1600 mg) or placebo. In the MAD portion,
participants received daily doses for 10 days.[3][10]

o Pharmacokinetic Sampling: Blood samples were collected at predefined time points after
dosing to determine the plasma concentrations of ropesacitinib.[10]

o Analytical Method: Plasma concentrations of the drug were measured using a validated
bioanalytical method.[10]

o Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using non-
compartmental analysis.[10]

Experimental Workflow for a Typical Phase 1
Pharmacokinetic Study

The following diagram illustrates a standard workflow for a first-in-human, single ascending
dose (SAD) and multiple ascending dose (MAD) pharmacokinetic study.
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Caption: A typical workflow for a Phase 1 pharmacokinetic study.
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In conclusion, deucravacitinib, brepocitinib, and ropesacitinib, all promising oral TYK2
inhibitors, exhibit distinct pharmacokinetic profiles. Deucravacitinib is rapidly absorbed with a
moderate half-life and predictable accumulation. Brepocitinib also shows rapid absorption, with
its pharmacokinetics influenced by food and ethnicity. Ropesacitinib is rapidly absorbed, and its
exposure increases in a less than dose-proportional manner. Further head-to-head clinical
trials are necessary to provide a more direct and definitive comparison of their pharmacokinetic
and pharmacodynamic properties. This information is critical for optimizing dosing regimens
and ensuring the safe and effective use of these novel therapies in the treatment of
autoimmune and inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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